REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]([F:19])([F:18])[CH2:4][N:5]1[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1>O1CCOCC1>[ClH:1].[ClH:1].[F:19][C:3]([F:2])([F:18])[CH2:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1 |f:3.4.5|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.736 g
|
Type
|
reactant
|
Smiles
|
FC(CN1CCN(CC1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until analysis by thin layer chromatography
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of reaction (approx. 3 h)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC(CN1CCNCC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.631 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |